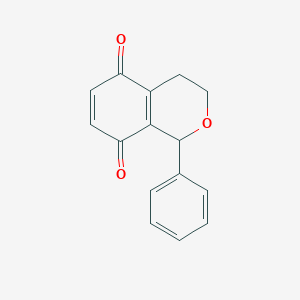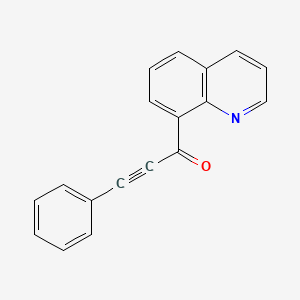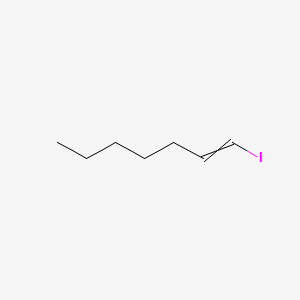
1-Iodo-1-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodohept-1-ene is an organic compound with the molecular formula C7H13I It is an alkene with an iodine atom attached to the first carbon of the heptene chain
Métodos De Preparación
1-Iodohept-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of 1-heptyne with iodine in the presence of a base such as sodium hydroxide. The reaction proceeds via the addition of iodine to the triple bond, followed by dehydrohalogenation to form the desired alkene .
Another method involves the hydroiodination of 1-heptene. This reaction typically requires a catalyst, such as palladium, to facilitate the addition of iodine across the double bond . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
1-Iodohept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The double bond in 1-iodohept-1-ene can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: The compound can be reduced to 1-iodoheptane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common reagents and conditions for these reactions include bases like sodium hydroxide for substitution, oxidizing agents like m-CPBA for oxidation, and hydrogen gas with Pd/C for reduction. Major products formed from these reactions include substituted heptenes, epoxides, diols, and alkanes.
Aplicaciones Científicas De Investigación
1-Iodohept-1-ene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-iodohept-1-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to iodine, leading to the formation of a new bond and the release of iodide ion .
In oxidation reactions, the double bond is attacked by an oxidizing agent, resulting in the formation of an epoxide or diol. The specific pathway and intermediates depend on the oxidizing agent used .
Comparación Con Compuestos Similares
1-Iodohept-1-ene can be compared to other similar compounds, such as:
1-Bromohept-1-ene: Similar in structure but with a bromine atom instead of iodine.
1-Chlorohept-1-ene: Contains a chlorine atom instead of iodine.
1-Iodoheptane: The saturated analogue of 1-iodohept-1-ene, lacking the double bond.
The uniqueness of 1-iodohept-1-ene lies in its combination of an iodine atom and a double bond, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Número CAS |
77407-01-3 |
|---|---|
Fórmula molecular |
C7H13I |
Peso molecular |
224.08 g/mol |
Nombre IUPAC |
1-iodohept-1-ene |
InChI |
InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3 |
Clave InChI |
XULQQNDHGTXWAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
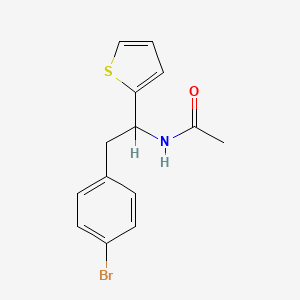
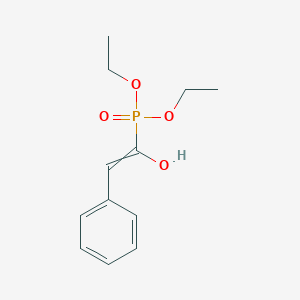



![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)

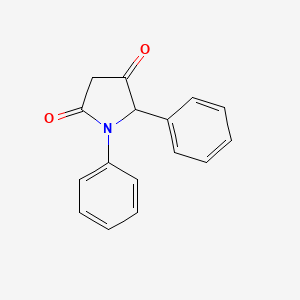

![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
